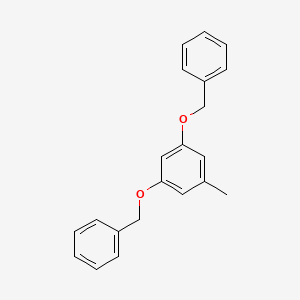

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Description

Properties

Molecular Formula |

C21H20O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-methyl-3,5-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |

InChI Key |

USZSRQOJOHTCHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Phenolic Precursor and Benzyl Halide Coupling

The most common synthetic route to compounds structurally similar to (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves the nucleophilic substitution reaction between a dihydroxy aromatic compound (phenolic precursor) and benzyl halides. In this case, the phenolic precursor is 5-methyl-1,3-dihydroxybenzene or its equivalent, which undergoes etherification with benzyl bromide or benzyl chloride to form the bis(phenylmethoxy) derivative.

This approach is supported by the general knowledge that phenolic hydroxyl groups can be alkylated using benzyl halides under basic conditions to yield benzyl ethers, which are stable and synthetically versatile.

Key Reaction Parameters

- Base: Typically, a strong base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic hydroxyl groups, generating phenolate ions that are nucleophilic.

- Solvent: Polar aprotic solvents like dimethylformamide or acetone facilitate the nucleophilic substitution.

- Temperature: Reflux conditions or elevated temperatures (50–100 °C) are common to drive the reaction to completion.

- Stoichiometry: Equimolar or slight excess of benzyl halide ensures full conversion of both hydroxyl groups.

Detailed Preparation Methods

Stepwise Etherification Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Methyl-1,3-dihydroxybenzene (1 equiv), potassium carbonate (2.5 equiv), dry acetone, reflux | Phenolic substrate is suspended in dry acetone with potassium carbonate to generate phenolate ions. |

| 2 | Benzyl bromide (2.2 equiv) added dropwise | Benzyl bromide is slowly added to the reaction mixture to alkylate both hydroxyl groups. |

| 3 | Reflux for 12–24 hours under nitrogen atmosphere | Reaction proceeds to form bis(benzyl ether) product. |

| 4 | Workup: filtration to remove salts, solvent evaporation | Reaction mixture is filtered to remove inorganic salts, and solvent is removed under reduced pressure. |

| 5 | Purification by column chromatography (ethyl acetate/hexane) | The crude product is purified to isolate pure this compound. |

Alternative Methods

- Microwave-Assisted Synthesis: Accelerated etherification using microwave irradiation to reduce reaction time from hours to minutes, maintaining similar yields.

- Phase Transfer Catalysis: Use of quaternary ammonium salts to facilitate reaction in biphasic systems, improving reaction rates and yields.

Research Findings and Mechanistic Insights

Reaction Mechanism

The reaction proceeds via an S_N2 nucleophilic substitution mechanism:

- The phenolate ion attacks the electrophilic carbon of the benzyl halide.

- Displacement of the halide ion occurs, forming the benzyl ether linkage.

- The process repeats for the second hydroxyl group, resulting in the bis(benzyl ether).

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Etherification | 5-Methyl-1,3-dihydroxybenzene, benzyl bromide, K2CO3, acetone | Reflux 12–24 h | 70–85 | Simple, scalable | Long reaction time |

| Microwave-Assisted Etherification | Same as above | Microwave irradiation, 10–30 min | 75–90 | Rapid, energy efficient | Requires specialized equipment |

| Phase Transfer Catalysis | Same as above + PTC catalyst | Room temp to reflux | 65–80 | Mild conditions | Catalyst cost |

Experimental Notes and Recommendations

- Ensure anhydrous conditions to prevent hydrolysis of benzyl halide.

- Use inert atmosphere (nitrogen or argon) to avoid oxidation.

- Monitor reaction progress by thin-layer chromatography.

- Purify final product by column chromatography or recrystallization to achieve high purity suitable for further application.

Chemical Reactions Analysis

Types of Reactions

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, materials, and polymers with specific properties.

Mechanism of Action

The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Impact of Substituents on Properties

- Methyl Group (Target Compound): The methyl group at the 5-position provides steric bulk without significantly altering electronic properties, making the compound a stable intermediate for further functionalization .

- Halogenated Derivatives (I, Br, F): Halogens increase molecular weight and polarity. For example, the iodo analog (416.26 g/mol) may exhibit enhanced photostability, while bromo/fluoro substituents improve electrophilic reactivity, as seen in intermediates for cross-coupling reactions .

- Hydroxy and Aminoethyl Groups (Impurity): These polar groups increase solubility in aqueous solutions but may complicate purification processes in drug synthesis .

Solubility and Reactivity Trends

- Solubility: The target compound’s methyl group and aromatic backbone likely render it soluble in organic solvents (e.g., toluene, DMF) but poorly soluble in water. Halogenated analogs (e.g., bromo/fluoro derivatives) exhibit similar solubility profiles, while hydroxy-containing derivatives (e.g., the impurity in ) show higher aqueous solubility.

- Reactivity: The methyl group is inert under most conditions, whereas halogenated analogs participate in nucleophilic substitution (e.g., bromo for cyanide substitution in ). Difluoromethyl and iodo groups may undergo unique transformations, such as Suzuki couplings or radiofluorination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related bis(oxy)methylene derivative was synthesized using benzyl-protected intermediates under Pd-catalyzed cross-electrophile coupling, achieving 45% yield after column chromatography (petroleum ether:ethyl acetate = 10:1) . Key factors include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Gradient elution in chromatography resolves steric hindrance byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.50–7.28 (integration for 15H), and methylene bridges at δ 5.20–5.17 (s, 6H) . Methoxy groups (δ ~3.94) confirm substitution patterns.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., central phenylene dihedral angles ~120°) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+Na]⁺ at m/z 237) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in functionalizing the central 5-methyl-1,3-phenylene core?

- Methodology : Computational DFT studies (e.g., Gaussian09) analyze transition states for Z-selective cross-metathesis. Steric maps reveal that bulky substituents on the central ring favor ortho-directed coupling (ΔG‡ ~25 kcal/mol) . Experimental validation via kinetic isotopic effects (KIE > 1.2) confirms steric control over electronic factors .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning (R-factor improvement from 0.12 to 0.08) .

- Disorder modeling : Partial occupancy refinement (e.g., for flexible methylene bridges) reduces residual electron density peaks .

Q. How does structural modification (e.g., triazole or coumarin grafting) affect biological activity?

- Methodology :

- Docking simulations (AutoDock Vina) : Triazolylcoumarin derivatives show ΔGbind = −9.2 kcal/mol against bacterial dihydrofolate reductase, correlating with MIC values (2 µg/mL for S. aureus) .

- SAR studies : Electron-withdrawing groups (e.g., nitro) on the central phenylene reduce cytotoxicity (IC50 > 100 µM) compared to methoxy derivatives (IC50 = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.